5-isopropyl-2-methyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
2-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Sulfonation Reactions: The addition of sulfonamide groups to the benzene ring.
Coupling Reactions: The formation of bonds between different aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: The compound is investigated for its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the desired therapeutic or functional outcomes.
Comparison with Similar Compounds
Similar Compounds
- **2-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- **2-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 2-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C28H31N5O2S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C28H31N5O2S/c1-18(2)22-9-8-20(4)26(17-22)36(34,35)33-25-14-12-24(13-15-25)31-28-29-21(5)16-27(32-28)30-23-10-6-19(3)7-11-23/h6-18,33H,1-5H3,(H2,29,30,31,32) |
InChI Key |
FNMJPVOAGQKMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(C)C)C |
Origin of Product |
United States |
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